(S)-Desmethylsibutramine hydrochloride
Overview
Description
(S)-Desmethylsibutramine hydrochloride is a chemical compound that is a derivative of sibutramine, a medication previously used for weight loss. This compound is characterized by the removal of one methyl group from the sibutramine molecule, resulting in a structure that retains some pharmacological properties of the parent compound. It is often studied for its potential effects on the central nervous system and its role in weight management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desmethylsibutramine hydrochloride typically involves the demethylation of sibutramine. One common method includes the use of a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors for the demethylation process, which allows for better control over reaction conditions and higher yields. The final product is typically obtained through crystallization and drying processes to ensure purity and stability.
Chemical Reactions Analysis
Types of Reactions
(S)-Desmethylsibutramine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Typically performed in acidic or neutral conditions with oxidizing agents.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Often carried out in polar solvents like water or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Desmethylsibutramine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with serotonin and norepinephrine pathways.
Medicine: Investigated for its potential use in weight management and as a treatment for obesity-related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-Desmethylsibutramine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a reuptake inhibitor of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced satiety and reduced appetite, contributing to its potential effects on weight management. The compound may also interact with other molecular targets and pathways, but further research is needed to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
Sibutramine: The parent compound from which (S)-Desmethylsibutramine hydrochloride is derived.
Desmethylsibutramine: The non-chiral form of the compound.
Fluoxetine: Another serotonin reuptake inhibitor used in the treatment of depression and weight management.
Uniqueness
This compound is unique due to its specific structural modification, which may result in different pharmacological properties compared to its parent compound and other similar compounds. Its selective interaction with serotonin and norepinephrine pathways makes it a valuable compound for research in weight management and related fields.
Properties
IUPAC Name |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFHVJVFLFXPQ-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259731-39-0 | |
Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259731-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylsibutramine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1R4297G8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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